molecular formula C10H14N4O2 B1474389 6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1695327-07-1

6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B1474389
CAS No.: 1695327-07-1
M. Wt: 222.24 g/mol
InChI Key: VNPYTMBDQLMCDS-UHFFFAOYSA-N
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Description

6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1695327-07-1) is a chemical compound with the molecular formula C 10 H 14 N 4 O 2 and a molecular weight of 222.24 g/mol. It is an advanced heterocyclic building block of high interest in drug discovery, particularly in the development of novel therapeutic agents targeting cardiovascular diseases and cancer . The compound features a pyridazin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This core scaffold is found in numerous bioactive derivatives and is characterized by a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and target engagement . Researchers are exploring pyridazinone derivatives for their potential as vasodilators , acting through mechanisms such as phosphodiesterase (PDE) inhibition, and as anticancer agents through the inhibition of key enzymes like tyrosine kinases . The presence of the 3-aminopiperidine moiety further enhances its value as a versatile precursor, providing a handle for further synthetic modification to create targeted compound libraries. Application Note: This product is intended for research purposes as a key synthetic intermediate or a starting material in the design and synthesis of new pharmacologically active molecules. It is suited for investigators working in the field of reverse cardio-oncology, an emerging area that seeks treatments for patients susceptible to both cardiovascular diseases and cancer . Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-7-2-1-5-14(6-7)10(16)8-3-4-9(15)13-12-8/h3-4,7H,1-2,5-6,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPYTMBDQLMCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic compound with promising biological activity, particularly in the context of neuroinflammation and potential therapeutic applications. This compound, identified by its CAS number 1695327-07-1, has garnered attention due to its structural features that suggest interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : 3-(3-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one
  • Structural Formula : Structural Formula

Research indicates that this compound exhibits significant anti-inflammatory properties. It selectively inhibits the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) in activated glial cells, which are crucial in neuroinflammatory responses. This selectivity suggests that the compound may modulate glial activation without impairing their beneficial functions, making it a potential candidate for treating neurodegenerative diseases .

Neuroinflammation

A pivotal study highlighted the compound's role in suppressing excessive glial activation, which is often linked to neurodegenerative diseases. The study found that this compound effectively reduced the levels of inflammatory markers in vitro, suggesting its potential as an anti-neuroinflammatory agent .

In Vitro Studies

In vitro assays demonstrated that this compound could inhibit the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators in cultured glial cells. These findings were corroborated by further studies that assessed the compound's effects on various cell lines, confirming its ability to modulate inflammatory pathways .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with related compounds was conducted. The following table summarizes key findings from various studies:

Compound NameTargetIC50 (nM)Biological Activity
This compoundGlial CellsNot specifiedAnti-inflammatory
3-Amino-6-phenylpyridazine derivativeGlial CellsNot specifiedSelective inhibitor of IL-1 beta production
PDE4 Inhibitor (e.g., PDE423)Inflammatory Cells140 (enzyme assay)Reduces airway hyperreactivity

Scientific Research Applications

Pharmacological Potential

Research indicates that derivatives of pyridazin-3(2H)-one exhibit significant biological activity, particularly in the inhibition of phosphodiesterase enzymes (PDEs), which are crucial in regulating cellular signaling pathways. PDE4 inhibitors derived from pyridazinones are of particular interest for their potential in treating inflammatory diseases and conditions linked to elevated levels of cyclic AMP (cAMP) .

Anticancer Activity

Studies have shown that pyridazinone derivatives can possess cytotoxic properties against various cancer cell lines. For instance, research involving a series of pyridopyridazin-3(2H)-one derivatives demonstrated moderate activity against MCF-7 breast cancer cells, indicating the potential for these compounds in cancer therapeutics . The presence of specific functional groups, such as amides, enhances their biological efficacy.

Synthesis and Derivative Development

The synthesis of 6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one and its derivatives can be achieved through various chemical methodologies. For example, Mannich-type condensation reactions have been employed to create novel derivatives with enhanced pharmacological profiles . This adaptability in synthesis allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic effects.

Case Studies

StudyFocusFindings
PDE4 Inhibition Investigated the role of pyridazinone derivatives in inhibiting PDE4Compounds demonstrated significant inhibition of cAMP hydrolysis, suggesting therapeutic potential in inflammatory diseases .
Cytotoxic Activity Evaluated the anticancer properties of pyridopyridazin-3(2H)-one derivativesCertain derivatives showed moderate inhibition of MCF-7 cell proliferation, highlighting their potential as anticancer agents .
Synthesis Methodologies Explored various synthetic routes for pyridazinone derivativesSuccessful synthesis via Mannich-type reactions led to compounds with improved biological activities .

Comparison with Similar Compounds

Pyridazinones with Aryl Substituents

  • 6-Phenyl-pyridazin-3(2H)-one : Studied for solubility in pharmaceutical solvents, showing higher solubility in DMSO and PEG-400 than in water. This phenyl-substituted derivative lacks the amine group, leading to reduced polarity compared to the target compound .
  • 6-(2-Bromophenylamino)pyridazin-3(2H)-one: Exhibited 74% anti-inflammatory activity (carrageenan-induced edema model), comparable to diclofenac (78.3%).
  • 6-(3-Methoxyphenyl)pyridazin-3(2H)-one : Reported in supplier catalogs but lacks detailed pharmacological data. Methoxy groups may modulate electronic effects on the aromatic ring .

Pyridazinones with Amine-Containing Substituents

  • 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one: Features a pyrrolidine amine substituent. Supplier data suggest structural similarities to the target compound, but biological activities remain uncharacterized .
  • 6-(Aminomethyl)pyridazin-3(2H)-one: Demonstrated in supplier lists, this compound has a simpler aminomethyl group. Its hydrochloride salt form (CAS: 84554-11-0) may improve aqueous solubility .
  • 6-(4-Chloro/methyl-phenyl)-4-arylidene-dihydropyridazin-3(2H)-one : Methyl and chloro derivatives showed anticonvulsant activity against isoniazid-induced seizures, with methyl groups conferring higher potency than chloro .

Pyridazinones with Aliphatic Substituents

  • 6-(tert-Butyl)pyridazin-3(2H)-one : Physical properties include a density of 1.07 g/cm³ and pKa ~11.51. The bulky tert-butyl group increases hydrophobicity, which may limit solubility but improve metabolic stability .

Hybrid and Complex Derivatives

  • 6-(3-((2Z,4E)-2-Phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one: Hybrid thiazepine-pyridazinone derivatives displayed notable antibacterial activity against Gram-positive bacteria, comparable to penicillin .

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives

Compound Substituent at 6-Position Key Activity/Property References
6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one 3-Aminopiperidine-1-carbonyl N/A (Supplier data)
6-Phenyl-pyridazin-3(2H)-one Phenyl Solubility in DMSO/PEG-400
6-(2-Bromophenylamino)pyridazin-3(2H)-one 2-Bromophenylamino 74% anti-inflammatory activity
6-(tert-Butyl)pyridazin-3(2H)-one tert-Butyl Density: 1.07 g/cm³; pKa 11.51
6-(4-Methyl-phenyl)-dihydropyridazin-3(2H)-one 4-Methyl-phenyl Anticonvulsant (max activity)

Preparation Methods

Preparation of the 3-Aminopiperidine Intermediate

The 3-aminopiperidine moiety is a key building block in the synthesis of 6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one. Its preparation is well-documented in literature and patents, primarily focusing on the (R)-enantiomer but applicable to racemic forms.

Key Steps:

  • Synthesis of (R)-3-aminopiperidin-2-one hydrochloride:
    This intermediate is obtained by base-mediated transformation of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol. The reaction temperature is carefully controlled between -10 °C and 0 °C to optimize yield and selectivity.
    The methyl 2,5-diaminopentanoate dihydrochloride itself is synthesized by acetyl chloride treatment of (R)-2,5-diaminopentanoic acid hydrochloride in methanol at 0–15 °C, followed by heating to 45–65 °C to complete esterification.

  • Reduction to (R)-3-aminopiperidine dihydrochloride:
    The 3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at approximately 35 °C. The reduction step is conducted at 58–60 °C to ensure full conversion. After reaction completion, the product is isolated by filtration.

  • Isolation and purification:
    The (R)-3-aminopiperidine dihydrochloride is obtained as a solid by filtration from the reaction mixture. The process is scalable, with reported batch sizes exceeding 1000 grams, highlighting its industrial applicability.

Step Reagents/Conditions Temperature Range Notes
Esterification Acetyl chloride, methanol 0–15 °C (addition), 45–65 °C (heating) Formation of methyl 2,5-diaminopentanoate dihydrochloride
Cyclization/Base treatment Base in methanol -10 to 0 °C Conversion to 3-aminopiperidin-2-one hydrochloride
Reduction LiAlH4 in THF 35 °C (addition), 58–60 °C (reaction) Reduction to 3-aminopiperidine dihydrochloride
Isolation Filtration Ambient Solid product recovery

Data adapted from patent WO2007112368A1 and US20100029941A1

Synthesis of the Pyridazin-3(2H)-one Core and Coupling

The pyridazin-3(2H)-one core is a heterocyclic scaffold that can be functionalized at the 6-position with a carbonyl group to allow amide bond formation with the aminopiperidine.

General synthetic approach:

  • Pyridazinone derivative preparation:
    Pyridazin-3(2H)-one derivatives are typically synthesized via condensation reactions involving hydrazine or substituted hydrazines with suitable diketones or ketoesters. For example, intramolecular cyclization of 2,6-diaryl piperidin-4-one derivatives with hydrazine affords the pyridazinone ring system.

  • Amide bond formation:
    The key step to obtain this compound is the coupling of the 3-aminopiperidine to the pyridazinone carbonyl via a carbamate or amide linkage. This is commonly achieved by reacting the aminopiperidine with an activated pyridazinone derivative such as a pyridazinone acid chloride or mixed carbonate.

  • Carbamate formation methods:
    Literature reports efficient carbamate formation using mixed carbonates like di(2-pyridyl) carbonate or phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate as electrophilic reagents. These reagents react with primary or secondary amines under mild conditions with triethylamine or potassium hydride as base to yield carbamate derivatives in good yields.

Step Reagents/Conditions Notes
Pyridazinone synthesis Hydrazine or phenylhydrazine, diketones Intramolecular cyclization to form pyridazin-3(2H)-one core
Activation of pyridazinone Phenylchloroformate, triethylamine Formation of phenyl carbamate intermediate
Coupling 3-aminopiperidine, base (Et3N or KH) Carbamate bond formation to yield final compound

Data synthesized from organic carbamate formation methodologies and pyridazinone derivative syntheses

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Temperature Range Yield/Purity Notes
3-Aminopiperidine intermediate Esterification, cyclization, LiAlH4 reduction Acetyl chloride, LiAlH4, methanol, THF -10 to 65 °C Scalable, high purity via filtration
Pyridazinone core synthesis Hydrazine-mediated cyclization Hydrazine, diketones Mild heating Moderate to high yields
Carbamate coupling Reaction with activated carbonate or acid chloride Phenylchloroformate, triethylamine, aminopiperidine Ambient to mild heating High yields, stable carbamate linkage

Research Findings and Considerations

  • The preparation of the 3-aminopiperidine fragment is well-established, with robust protocols allowing for large-scale synthesis and high purity isolation, critical for downstream coupling reactions.

  • The pyridazinone core synthesis via Mannich-type condensations and hydrazine cyclizations is efficient and allows structural diversity, facilitating analog development.

  • Carbamate formation using mixed carbonates or phenylcarbamates provides a reliable and mild route to link the aminopiperidine to the pyridazinone, preserving functional group integrity and enhancing overall yield.

  • Control of reaction temperatures and stoichiometry is essential throughout the process to avoid side reactions and maximize product purity.

  • While direct detailed synthetic routes for this compound are limited, the combination of these established methods for the fragments and coupling steps is the most authoritative and practical approach based on available literature.

Q & A

Q. Table 1. Biological Activity of Selected Derivatives

Compound IDSubstituentsIC₅₀ (Anti-inflammatory)Seizure Inhibition (%)
3j6-(4-CH₃-Ph), 4-arylidene12 μM80% (50 mg/kg)
6i6-(3-OH-Ph), 5-trimethoxy18 μM65% (50 mg/kg)
AS19404776-(4-F-Ph), p38 inhibitorN/AN/A

Q. Table 2. Key Pharmacokinetic Parameters (In Silico)

Parameter6-(3-Aminopiperidine) DerivativeReference (Morpholine Analog)
Bioavailability65%78%
BBB PermeabilityModerateLow
CYP2D6 InhibitionHighModerate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 2
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6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

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